
N~1~-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide is a quaternary ammonium compound. It is characterized by its two positively charged nitrogen atoms, each bonded to three methyl groups and one hexyl group. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide typically involves the following steps:
Alkylation of Ammonia: The initial step involves the alkylation of ammonia with hexyl bromide to form N-hexylamine.
Quaternization: N-hexylamine is then reacted with an excess of methyl iodide to form N1-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) iodide.
Anion Exchange: The iodide ions are exchanged with bromide ions using a bromide salt, resulting in the final product, N1-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization and anion exchange steps.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other anions, such as chloride or sulfate, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or sodium sulfate, typically in an aqueous medium.
Oxidation and Reduction: Strong oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction: The products depend on the specific reagents and conditions used, but may include partially oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
N~1~-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed in cell biology studies to investigate membrane permeability and ion transport mechanisms.
Medicine: Explored for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the formulation of disinfectants and antiseptics, as well as in water treatment processes.
Mecanismo De Acción
The mechanism of action of N1-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide involves its interaction with cell membranes. The positively charged ammonium groups interact with the negatively charged components of cell membranes, leading to increased membrane permeability and disruption of cellular processes. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~1~,N~3~,N~3~-Tetramethylpropane-1,3-bis(aminium) dibromide: Lacks the hexyl group, resulting in different solubility and membrane interaction properties.
N~1~-Butyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide: Contains a butyl group instead of a hexyl group, affecting its hydrophobicity and antimicrobial activity.
Uniqueness
N~1~-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide is unique due to its hexyl group, which enhances its hydrophobic interactions with cell membranes. This feature contributes to its effectiveness as a phase transfer catalyst and antimicrobial agent, distinguishing it from similar compounds with shorter alkyl chains.
Propiedades
Número CAS |
137406-79-2 |
|---|---|
Fórmula molecular |
C14H34Br2N2 |
Peso molecular |
390.24 g/mol |
Nombre IUPAC |
hexyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium;dibromide |
InChI |
InChI=1S/C14H34N2.2BrH/c1-7-8-9-10-13-16(5,6)14-11-12-15(2,3)4;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
WDMDMLQPIRVFLI-UHFFFAOYSA-L |
SMILES canónico |
CCCCCC[N+](C)(C)CCC[N+](C)(C)C.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


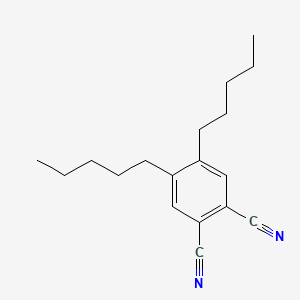
![2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14272476.png)
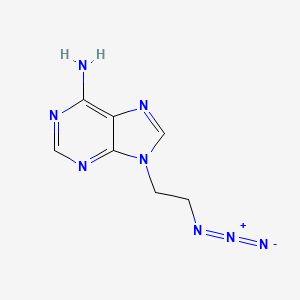
![{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14272487.png)
![3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14272488.png)

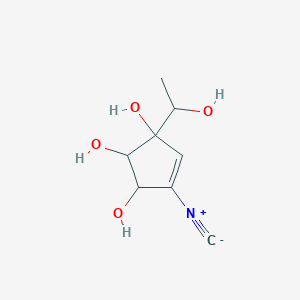
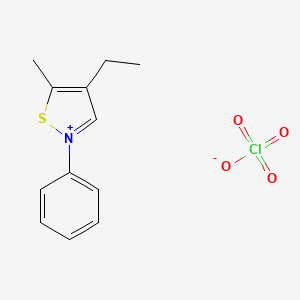


![1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14272534.png)
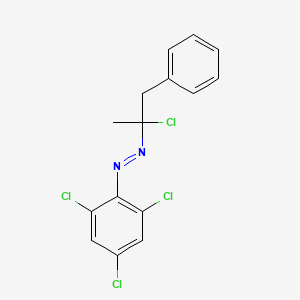
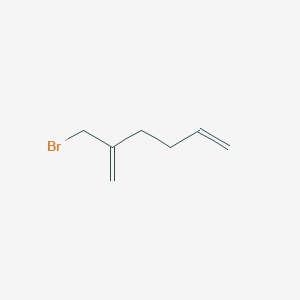
![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)
